molecular formula C7H5BrClNO3 B13158498 2-Bromo-1-(chloromethoxy)-3-nitrobenzene

2-Bromo-1-(chloromethoxy)-3-nitrobenzene

Cat. No.: B13158498
M. Wt: 266.47 g/mol
InChI Key: NABNPNXXZSNAOP-UHFFFAOYSA-N
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Description

2-Bromo-1-(chloromethoxy)-3-nitrobenzene is an organic compound with a complex structure that includes bromine, chlorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(chloromethoxy)-3-nitrobenzene typically involves multiple steps. One common method starts with the nitration of bromobenzene to introduce the nitro group. This is followed by the chloromethoxylation of the resulting nitrobromobenzene. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution reactions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(chloromethoxy)-3-nitrobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

2-Bromo-1-(chloromethoxy)-3-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(chloromethoxy)-3-nitrobenzene depends on its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-chloroethane: A simpler compound with similar halogen substituents.

    2-Bromo-1-chlorobenzene: Lacks the nitro group but has similar halogenation.

    3-Nitro-1-chlorobenzene: Contains the nitro and chlorine groups but lacks bromine.

Uniqueness

2-Bromo-1-(chloromethoxy)-3-nitrobenzene is unique due to the presence of all three functional groups (bromo, chloro, and nitro) on the benzene ring

Properties

Molecular Formula

C7H5BrClNO3

Molecular Weight

266.47 g/mol

IUPAC Name

2-bromo-1-(chloromethoxy)-3-nitrobenzene

InChI

InChI=1S/C7H5BrClNO3/c8-7-5(10(11)12)2-1-3-6(7)13-4-9/h1-3H,4H2

InChI Key

NABNPNXXZSNAOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OCCl)Br)[N+](=O)[O-]

Origin of Product

United States

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